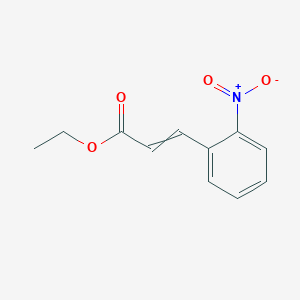
Ethyl 3-(2-nitrophenyl)acrylate
描述
Ethyl 3-(2-nitrophenyl)acrylate: is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. This compound is specifically an ester derivative of o-nitrocinnamic acid. Nitro compounds are widely used in various fields, including organic synthesis, pharmaceuticals, and materials science, due to their unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-nitrophenyl)acrylate typically involves the esterification of o-nitrocinnamic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions: Ethyl 3-(2-nitrophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Acidic or basic hydrolysis conditions.
Major Products:
Reduction: o-Amino-zimtsaure-athylester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: o-Nitrocinnamic acid.
科学研究应用
Ethyl 3-(2-nitrophenyl)acrylate has several applications in scientific research:
作用机制
The mechanism of action of Ethyl 3-(2-nitrophenyl)acrylate primarily involves the reactivity of the nitro group. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways . The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may have different biological activities .
相似化合物的比较
- o-Nitrobenzyl alcohol
- o-Nitrobenzaldehyde
- o-Nitrobenzoic acid
Comparison: Ethyl 3-(2-nitrophenyl)acrylate is unique due to its ester functionality, which allows it to participate in esterification and hydrolysis reactions. The presence of the ester group also differentiates it from o-Nitrobenzoic acid, which lacks this functionality .
属性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
ethyl 3-(2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3 |
InChI 键 |
TYYXOWPEFVCPDV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













